Boc-Trp-Gly-Oet
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38428-01-2 |
|---|---|
Molecular Formula |
C20H27N3O5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |
InChI |
InChI=1S/C20H27N3O5/c1-5-27-17(24)12-22-18(25)16(23-19(26)28-20(2,3)4)10-13-11-21-15-9-7-6-8-14(13)15/h6-9,11,16,21H,5,10,12H2,1-4H3,(H,22,25)(H,23,26)/t16-/m0/s1 |
InChI Key |
KXSMVUHWAFNXLU-INIZCTEOSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Mechanistic Insights into Chemical Reactivity and Stereochemical Control of Boc Trp Gly Oet Transformations
Protecting Group Chemistry and Orthogonal Strategies
The successful synthesis of Boc-Trp-Gly-OEt relies on the strategic use of protecting groups to mask reactive functionalities and direct the desired chemical transformations. The tert-butyloxycarbonyl (Boc) group for the Nα-amino protection of tryptophan is a cornerstone of this strategy.
Mechanisms of Nα-Boc Group Installation and Selective Cleavage
The installation of the Nα-Boc group on the tryptophan residue is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347), often under basic conditions. nih.gov This process involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, leading to the formation of a carbamate (B1207046) linkage.
Selective cleavage of the Boc group is a critical step in peptide synthesis, allowing for the elongation of the peptide chain. nih.gov This is most commonly accomplished under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comchempep.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the resulting intermediate to release the free amine, isobutylene, and carbon dioxide. The use of scavengers is often necessary during Boc deprotection, especially when sensitive amino acids like tryptophan are present, to prevent side reactions caused by the carbocations generated during cleavage. chempep.com Alternative methods for Boc deprotection have been developed to offer greater selectivity, such as using chlorotrimethylsilane (B32843) and phenol, which can significantly reduce the loss of acid-labile side-chain protecting groups. acs.org Other acidic conditions, like 10% sulfuric acid in dioxane, have also been employed to safely remove tert-butyl-based protective groups while preventing premature cleavage of the peptide from the solid support. researchgate.net
| Process | Reagent(s) | Typical Conditions | Key Mechanistic Feature |
|---|---|---|---|
| Installation | Di-tert-butyl dicarbonate ((Boc)2O) | Basic (e.g., NaOH, NaHCO3) in aqueous/organic solvent mixture | Nucleophilic acyl substitution |
| Cleavage (Standard) | Trifluoroacetic acid (TFA) | 50% TFA in Dichloromethane (DCM) | Acid-catalyzed elimination |
| Cleavage (Selective) | Chlorotrimethylsilane (TMSCl) and Phenol | 1M TMSCl, 3M Phenol in DCM | Enhanced selectivity for Nα-Boc over benzyl-based side-chain protecting groups acs.org |
| Cleavage (Alternative Acidic) | Sulfuric Acid in Dioxane | 10% H2SO4 in 1,4-dioxane | Controlled acidolysis to prevent premature resin cleavage researchgate.net |
Orthogonality with Other Protecting Groups in Complex Peptide Assemblies
In the synthesis of more complex peptides, the principle of orthogonality is paramount. nih.gov This means that different protecting groups can be removed selectively under distinct reaction conditions without affecting others. iris-biotech.debiosynth.com The Boc group, being acid-labile, is often used in conjunction with protecting groups that are stable to acid but can be removed by other means.
For instance, the Boc/Benzyl (Bzl) protection scheme is a classic strategy where the Nα-Boc group is removed by acid, while benzyl-based side-chain protecting groups are typically removed by hydrogenolysis. wikipedia.org Although both are susceptible to acid, their differing lability allows for a degree of selective removal. iris-biotech.de A truly orthogonal combination is the Fmoc/tBu strategy, where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for Nα-protection, and acid-labile tert-butyl (tBu) groups protect side chains. iris-biotech.dewikipedia.org In the context of this compound, the ethyl ester (OEt) at the C-terminus is generally stable to the acidic conditions used for Boc removal but can be cleaved by saponification (basic hydrolysis).
| Protecting Group | Functionality Protected | Cleavage Condition | Orthogonal Partner Example | Partner's Cleavage Condition |
|---|---|---|---|---|
| Boc | α-Amino | Acid (e.g., TFA) | Benzyl (Bzl) ester | Hydrogenolysis |
| Boc | α-Amino | Acid (e.g., TFA) | Fmoc | Base (e.g., Piperidine) |
| Ethyl ester (OEt) | C-terminal Carboxyl | Saponification (Base) | Boc | Acid (e.g., TFA) |
Side-Chain Protection Considerations for Tryptophan and Ethyl Ester Functionality
The indole (B1671886) side chain of tryptophan is susceptible to oxidation and alkylation during acidic cleavage steps. peptide.comthermofisher.com While tryptophan can sometimes be used without side-chain protection in Boc chemistry, protecting the indole nitrogen can mitigate these side reactions. peptide.com A common protecting group for the tryptophan indole in Boc chemistry is the formyl (CHO) group, which is labile to nucleophilic attack and can be removed under specific basic conditions or during HF cleavage. peptide.comgoogle.com More recently, the use of a Boc group for indole protection has also been employed, offering stability during synthesis and removal during the final deprotection. thermofisher.com
The C-terminal ethyl ester in this compound serves as a protecting group for the carboxyl group of glycine (B1666218). Ethyl esters are generally stable under the acidic conditions used for Boc deprotection but can be cleaved by saponification using a base like sodium hydroxide. This allows for the selective deprotection of the C-terminus for further chain elongation in solution-phase synthesis or for the final deprotection of the peptide acid. Enzymatic hydrolysis also presents a mild and selective method for the cleavage of C-terminal esters. acs.org
Stereochemical Integrity in Peptide Bond Formation
Maintaining the stereochemical integrity of the amino acid residues is a critical challenge in peptide synthesis. Racemization or epimerization at the α-carbon can lead to the formation of diastereomeric impurities that are difficult to separate and can have significant impacts on the biological activity of the final peptide.
Analysis of Racemization and Epimerization Pathways (e.g., Oxazolone (B7731731) Formation)
The most prevalent mechanism for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate. mdpi.comresearchgate.net This occurs when the carboxyl group of an N-protected amino acid is activated for coupling. The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the protecting group or the preceding peptide bond, forming a cyclic oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in racemization. mdpi.com Another potential pathway for epimerization is the direct abstraction of the α-proton by a base, although this is generally considered less common than the oxazolone pathway. mdpi.comacs.orgnih.gov
Development and Application of Racemization-Free Coupling Methodologies
To minimize racemization, significant research has focused on the development of coupling reagents and methods that suppress oxazolone formation or its racemization. The choice of coupling reagent is crucial. mdpi.com For example, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) can promote racemization through the formation of a highly reactive O-acylisourea intermediate, which readily forms an oxazolone. mdpi.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (e.g., HOAt) can suppress racemization by converting the O-acylisourea into a less reactive active ester. peptidescientific.com
Uronium/aminium-based coupling reagents such as HBTU and HATU are also widely used and are generally associated with low levels of racemization. peptidescientific.com More recent developments in coupling reagents aim to be "racemization-free." rsc.org For instance, ynamides have been developed as effective coupling reagents that proceed under mild conditions with no detectable racemization. acs.orgresearchgate.net Similarly, allenones have been identified as highly effective peptide coupling reagents that proceed through an α-carbonyl vinyl ester intermediate, avoiding racemization. nih.gov
| Coupling Reagent Class | Example(s) | Mechanism/Key Feature | Racemization Risk | Notes |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC | Forms reactive O-acylisourea intermediate | High | Addition of HOBt or HOAt is recommended to suppress racemization mdpi.compeptidescientific.com |
| Uronium/Aminium Salts | HBTU, HATU | Forms active esters in situ | Low | Widely used in solid-phase peptide synthesis peptidescientific.com |
| Ynamides | MYMsA, MYTsA | Two-step, one-pot synthesis under mild conditions | Very Low/None Detected | Effective for simple and fragment condensation acs.orgresearchgate.net |
| Allenones | - | Proceeds via an α-carbonyl vinyl ester intermediate | Very Low/None Detected | Amenable to fragment condensation and solid-phase synthesis nih.gov |
Nucleophilic Acyl Substitution Mechanisms in Dipeptide Coupling
The formation of the peptide bond in this compound is not a spontaneous process. The carboxyl group of Boc-Trp-OH must first be activated to create a better leaving group, thereby facilitating the nucleophilic attack by the amino group of glycine ethyl ester. This activation is typically achieved through the use of coupling reagents.
The general mechanism can be outlined in two principal stages:
Activation of the Carboxyl Group: The coupling reagent reacts with the carboxylic acid of Boc-L-tryptophan to form a highly reactive intermediate. Common coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). The carbodiimide (B86325) activates the carboxyl group by forming an O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack.
Nucleophilic Attack and Peptide Bond Formation: The lone pair of electrons on the nitrogen atom of the glycine ethyl ester's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated Boc-L-tryptophan. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the formation of the stable amide (peptide) bond and the release of a byproduct derived from the coupling reagent (e.g., dicyclohexylurea if DCC is used).
The use of additives like HOBt can modify this mechanism slightly. The O-acylisourea intermediate can react with HOBt to form an active ester. This OBt ester is then attacked by the amine, a pathway that is often more efficient and helps to suppress side reactions, including racemization.
While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, the efficiency of the coupling reaction is known to be influenced by several factors, as outlined in the table below.
| Factor | Influence on Nucleophilic Acyl Substitution |
|---|---|
| Coupling Reagent | The choice of coupling reagent and any additives significantly impacts the rate and efficiency of the reaction. Reagents like HATU and HBTU are known for their high efficiency. |
| Solvent | The polarity and solvating properties of the solvent can affect the reaction rate. Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used solvents in peptide synthesis. |
| Temperature | Generally, higher temperatures increase the reaction rate, but can also lead to an increase in side reactions and racemization. |
| Steric Hindrance | The bulky side chain of tryptophan can present some steric hindrance, although this is generally not a major issue in the coupling to a simple amino acid like glycine. |
Stereochemical Control
A critical aspect of peptide synthesis is the maintenance of the stereochemical integrity of the chiral amino acids. In the case of this compound, the stereocenter is at the α-carbon of the tryptophan residue. Racemization, the loss of stereochemical purity, can occur during the activation step.
The primary mechanism for racemization involves the formation of an oxazolone (or azlactone) intermediate from the activated amino acid. The hydrogen atom at the α-carbon of the oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality.
However, the risk of racemization during the coupling of Boc-L-tryptophan to glycine ethyl ester is considered to be low. This is because the C-terminal amino acid in this reaction is glycine, which is achiral and therefore cannot be racemized. Furthermore, coupling an N-protected amino acid to an amino acid ester is generally less prone to racemization than other coupling strategies, such as fragment condensation. The use of additives like HOBt is also known to significantly suppress racemization by minimizing the lifetime of the highly reactive O-acylisourea intermediate and favoring the formation of the less racemization-prone active ester.
| Factor | Influence on Stereochemical Control |
|---|---|
| Coupling Reagent Additives | Additives such as HOBt and Oxyma are effective in suppressing racemization. nih.gov |
| Base | The presence and strength of a base can promote racemization by facilitating the formation of the oxazolone intermediate. The use of weaker bases is often preferred. |
| Activation Time | Longer pre-activation times before the addition of the amine component can increase the risk of racemization. |
| C-terminal Amino Acid | The use of glycine as the C-terminal residue in the coupling minimizes the risk of racemization of the preceding residue. |
Strategic Utility of Boc Trp Gly Oet As a Building Block in Peptide Design and Assembly
Construction of Linear and Branched Peptide Structures
The primary application of Boc-Trp-Gly-OEt is in solid-phase peptide synthesis (SPPS) and solution-phase synthesis for the construction of linear peptide sequences. The use of a dipeptide unit like this compound can be more efficient than the stepwise addition of individual amino acids, particularly in overcoming challenges associated with difficult coupling reactions or preventing side reactions like diketopiperazine formation.
In standard Boc-based SPPS, the synthesis begins with the C-terminal amino acid attached to a resin support. peptide.com The Boc protecting group of the resin-bound amino acid is removed with a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.comchempep.com Subsequently, the next amino acid—or in this case, the this compound dipeptide unit—is activated and coupled to the deprotected N-terminus. This cycle of deprotection and coupling is repeated to elongate the peptide chain. peptide.com The tryptophan residue's indole (B1671886) side chain is susceptible to modification by cations generated during Boc deprotection, necessitating the use of scavengers to prevent undesired side products. peptide.comchempep.com
While less common, the Trp-Gly motif can be incorporated into branched peptide architectures. This can be achieved by utilizing an amino acid with an orthogonal protecting group on its side chain, such as Boc-Lys(Fmoc)-OH. After incorporating this lysine derivative into the main peptide backbone, the Fmoc group can be selectively removed to expose a free amine, which then serves as an anchor point for synthesizing a new peptide branch, potentially starting with a unit like this compound.
Table 1: Illustrative Coupling Step in Linear Peptide Synthesis
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Deprotection | H₂N-Ala-Resin | 50% TFA in DCM | ⁺H₃N-Ala-Resin |
| 2. Neutralization | ⁺H₃N-Ala-Resin | 10% DIEA in DCM | H₂N-Ala-Resin |
This table illustrates a representative cycle where the Trp-Gly motif is added to an alanine residue on a solid support.
Applications in the Synthesis of Modified Peptides and Peptidomimetics
The unique properties of the tryptophan residue make this compound a valuable precursor for creating modified peptides and peptidomimetics with enhanced or novel functions.
Glycosylation is a critical post-translational modification that influences protein structure and function. A unique form of this modification is C-mannosylation, where an α-mannose sugar is attached via a C-C bond to the C2 position of the tryptophan indole ring. nih.govnih.gov This C-glycosidic linkage is significantly more stable than the more common N- or O-glycosidic bonds.
The chemical synthesis of C-mannosylated peptides is a significant challenge. A primary obstacle is that the C-mannosyl tryptophan (C-Man-Trp) linkage is unstable under the acidic conditions required to remove the Boc protecting group. nih.govresearchgate.net Therefore, direct use of this compound in a standard Boc-SPPS workflow is not suitable for creating peptides that are pre-C-mannosylated. Instead, synthetic strategies often employ alternative N-terminal protecting groups, such as the azide group, which can be removed under mild, non-acidic reduction conditions. nih.govresearchgate.net
Despite this limitation, the Trp-Gly motif, once incorporated into a peptide, can be a substrate for enzymatic C-mannosylation or for advanced chemical C-H glycosylation reactions developed to modify tryptophan residues post-synthesis. chinesechemsoc.org Research has identified specific sequence motifs, such as Trp-x-x-Trp, that are recognized by C-mannosyltransferases, the enzymes responsible for this modification in nature. sciforum.net
Table 2: Protecting Group Compatibility with C-Mannosyl Tryptophan
| N-Terminal Protecting Group | Cleavage Condition | Compatibility with C-Man-Trp | Rationale |
|---|---|---|---|
| Boc | Strong Acid (e.g., TFA, HF) | Low | Acidic conditions can lead to anomerization or degradation of the C-glycosidic bond. nih.govresearchgate.net |
| Fmoc | Base (e.g., Piperidine) | High | Basic cleavage conditions are compatible with the acid-sensitive C-Man-Trp linkage. |
| Azide (N₃) | Mild Reduction (e.g., DTT) | High | Neutral reduction conditions preserve the integrity of the C-glycosidic bond. nih.govresearchgate.net |
The Trp-Gly sequence can be integrated into non-natural peptide backbones to create peptidomimetics with constrained conformations and improved biological properties. The synthesis of such complex molecular scaffolds often relies on the strategic use of protected amino acids and dipeptides. nih.govresearchgate.net For instance, this compound can be used in tandem reactions, such as those involving N-acyliminium ions, to generate complex polycyclic structures that use the peptide backbone as a template. nih.govresearchgate.net These conformationally restricted systems are valuable tools in drug discovery for mimicking protein secondary structures like β-turns.
Furthermore, the tryptophan residue serves as a handle for creating hybrid molecules. Its indole ring can be chemically modified to conjugate other molecular entities, such as fluorescent dyes, imaging agents, or small-molecule drugs. The development of selective chemical modifications for tryptophan allows for the precise construction of these complex hybrid structures.
Contributions to Research in Protein Engineering and Bioconjugation Chemistries
The tryptophan residue is relatively rare in proteins, making it an attractive target for selective chemical modification in protein engineering and bioconjugation. nih.gov Peptides containing the Trp-Gly motif, synthesized from precursors like this compound, are instrumental in developing and refining these modification strategies.
In bioconjugation, the indole side chain of tryptophan can be targeted through various chemical reactions. Recent advances include redox-based strategies that use reagents like N-sulfonyloxaziridines to achieve rapid and selective functionalization of tryptophan residues in peptides and proteins. nih.gov This method, termed Trp-CLiC (Tryptophan Chemical Ligation by Cyclization), demonstrates high efficiency and can be used for protein labeling, site-specific antibody functionalization, and identifying functional tryptophan sites within the proteome. nih.gov Other photochemical methods have also been developed that exploit the unique electronic properties of tryptophan to achieve selective modification under biologically compatible conditions. nih.gov
The ability to precisely modify tryptophan allows researchers to engineer proteins with novel functions, create antibody-drug conjugates (ADCs) with specific drug-to-antibody ratios, and develop chemical probes to study protein interactions and dynamics.
Advanced Spectroscopic and Analytical Characterization Methodologies for Boc Trp Gly Oet and Its Derivatives
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for both the purification of Boc-Trp-Gly-OEt after synthesis and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a primary tool for these purposes.
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is commonly used to determine the purity of this compound. A C18 or C8 column is typically employed with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. rsc.org The purity is quantified by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. Purity levels of greater than 98% are often required for use in peptide synthesis. sigmaaldrich.comnih.gov
Isolation and Purification: Following synthesis, this compound is typically purified from reaction byproducts and unreacted starting materials using column chromatography. organic-chemistry.org Silica gel is a common stationary phase, with a solvent system such as ethyl acetate/petroleum ether used for elution. organic-chemistry.org For more challenging purifications, preparative RP-HPLC can be employed to achieve high purity. rsc.orgnih.gov
Table 1: Typical RP-HPLC Conditions for Purity Analysis of Protected Dipeptides
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
Spectroscopic Approaches for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to verify the presence of all expected protons and carbons in the molecule. Key signals in the ¹H NMR spectrum include those for the Boc protecting group (a singlet around 1.4 ppm), the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.2 ppm), the α-protons of the amino acid residues, and the aromatic protons of the tryptophan side chain. rsc.org Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, further confirming the structure.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides and protected amino acids, often coupled with HPLC (LC-MS). rsc.orgresearchgate.net The expected mass for this compound would be observed as the [M+H]⁺, [M+Na]⁺, or other adduct ions. Fragmentation analysis (MS/MS) can provide further structural information by breaking the molecule at specific bonds and analyzing the resulting fragments. researchgate.net However, the Boc protecting group can be unstable under certain MS conditions, sometimes leading to its loss. researchgate.netacs.org
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) |
| Boc (9H) | ~1.4 (s) |
| Ethyl CH₃ (3H) | ~1.2 (t) |
| Ethyl CH₂ (2H) | ~4.2 (q) |
| Gly α-CH₂ (2H) | ~3.9 (d) |
| Trp α-CH (1H) | ~4.5 (m) |
| Trp β-CH₂ (2H) | ~3.2 (m) |
| Trp Indole (B1671886) NH (1H) | ~8.1 (s) |
| Trp Aromatic (5H) | ~7.0-7.6 (m) |
| Amide NHs (2H) | Variable |
Methods for Stereochemical Purity Determination (e.g., HPLC-based Diastereomer Analysis, SIDA-NMR)
Ensuring the stereochemical integrity of this compound is critical, as racemization can lead to the formation of undesired diastereomeric peptides.
HPLC-based Diastereomer Analysis: Chiral HPLC is a powerful technique for determining the enantiomeric purity of the amino acid precursors and the diastereomeric purity of the final dipeptide. nih.govresearchgate.net This can be achieved using a chiral stationary phase (CSP). For dipeptides, this method can separate the four possible stereoisomers (LL, DD, LD, and DL). nih.govresearchgate.netresearchgate.net For instance, a study on the separation of DL-leucine-DL-tryptophan stereoisomers was successfully performed using an amylose-based chiral column. nih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer. nih.govnih.gov
Self-Induced Diastereomeric Anisochronism (SIDA) NMR: SIDA-NMR is a technique that can be used to determine the enantiomeric composition of chiral molecules without the need for a chiral auxiliary. researcher.lifeorgsyn.orgnih.gov This phenomenon relies on the formation of diastereomeric self-associates (dimers or higher-order oligomers) in solution, which can lead to separate NMR signals for the different enantiomers in a scalemic mixture. researcher.lifenih.govresearchgate.net This method has been applied to dipeptide derivatives to study their self-association and determine enantiomeric excess. researcher.liferesearchgate.net
Conformational Analysis Techniques Applicable to Dipeptide Esters
The biological activity and physical properties of peptides are intimately linked to their three-dimensional structure. While this compound is a small molecule, understanding its conformational preferences is important.
Vibrational Spectroscopy (FT-IR and Raman): Infrared (IR) and Raman spectroscopy are sensitive to the secondary structure of peptides. nih.govpnas.org The amide I band (primarily C=O stretching) and amide III band in the IR and Raman spectra can provide information about the population of different backbone conformations such as β-sheets, α-helices, and random coils. nih.govpnas.org Studies on dipeptides have shown that they can adopt various conformations in solution, with the populations of these conformers being influenced by the amino acid side chains. nih.govpnas.orgki.si
Computational Modeling: Molecular dynamics (MD) simulations and quantum mechanical calculations are often used in conjunction with experimental data to build detailed models of the conformational landscape of dipeptide esters. rsc.org These studies can help to understand the influence of factors like solvent and intramolecular hydrogen bonding on the preferred conformations. rsc.orgmpg.de For example, studies on glycylglycine (B550881) methyl ester have shown that its conformational profile is significantly different from its amide counterpart due to a lower propensity for intramolecular hydrogen bonding. rsc.org
Table 3: Spectroscopic Techniques and Their Application to Conformational Analysis
| Technique | Information Provided |
| FT-IR/Raman | Secondary structure elements (β-sheet, α-helix, etc.) based on amide band positions and intensities. nih.govpnas.org |
| NMR (³J(HNHα)) | Information about the backbone dihedral angle φ. nih.gov |
| NMR (NOE) | Through-space distances between protons, defining the overall fold. |
| Circular Dichroism (CD) | Can indicate the presence of ordered secondary structures in solution. sci-hub.se |
Q & A
Q. How can researchers design a reproducible synthesis protocol for Boc-Trp-Gly-Oet?
- Methodological Answer : A robust synthesis protocol should incorporate orthogonal protecting group strategies (e.g., Boc for tryptophan, ethyl ester for glycine) to minimize side reactions. Key steps include:
- Coupling Conditions : Use carbodiimide-based reagents (e.g., DCC) with HOBt for efficient amide bond formation .
- Purification : Optimize reverse-phase HPLC gradients (C18 column, 0.1% TFA in water/acetonitrile) to isolate the target compound .
- Validation : Confirm purity via analytical HPLC (>95%) and structural identity via H/C NMR (e.g., δ 1.4 ppm for Boc methyl groups) .
Q. What analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H] at m/z 405.2) and fragmentation patterns for sequence confirmation .
- NMR Spectroscopy : Assign resonances for aromatic protons (Trp indole ring: δ 7.1–7.4 ppm) and glycine methylene protons (δ 3.8–4.0 ppm) .
- Circular Dichroism (CD) : Assess conformational stability in solvents mimicking physiological conditions (e.g., aqueous buffer vs. TFE) .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at pH 2–9 (37°C) and monitor degradation via HPLC at 0, 24, and 48 hours. Use Arrhenius kinetics to predict shelf-life .
- Protection Strategies : Compare Boc vs. Fmoc groups for Trp under acidic conditions to mitigate racemization .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
- Methodological Answer :
- Meta-Analysis Framework : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies using PRISMA guidelines .
- Dose-Response Validation : Replicate conflicting studies with standardized protocols (e.g., IC determination in triplicate) and statistical power analysis (α=0.05, β=0.2) .
Q. What experimental designs are suitable for studying this compound’s interactions with biological targets (e.g., GPCRs)?
- Methodological Answer :
- PICOT Framework :
- P opulation: HEK293 cells expressing target receptors.
- I ntervention: this compound (1–100 µM).
- C omparison: Native ligand (e.g., serotonin).
- O utcome: cAMP accumulation or calcium flux.
- T ime: 30-minute incubation .
- Competitive Binding Assays : Use H-labeled ligands to quantify displacement efficacy .
Q. How can enantiomeric purity of this compound impact its pharmacological profile?
- Methodological Answer :
- Chiral HPLC : Resolve D/L-Trp isomers using a Chirobiotic T column (20% methanol, 1 mL/min) .
- Docking Simulations : Compare binding modes of enantiomers to target receptors (e.g., AutoDock Vina with AMBER force fields) .
Q. What computational approaches predict this compound’s solvation dynamics and membrane permeability?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate free energy of solvation (TIP3P water model) and lipid bilayer partitioning (CHARMM36) .
- QSAR Modeling : Correlate logP values with experimental permeability data (Caco-2 assays) .
Q. How can solubility challenges of this compound in aqueous buffers be addressed?
- Methodological Answer :
- Co-Solvent Systems : Test DMSO/PEG 400 mixtures (<5% v/v) to enhance solubility without denaturing proteins .
- Solid Dispersion : Formulate with hydroxypropyl-β-cyclodextrin (1:2 molar ratio) and characterize via DSC/XRD .
Q. What strategies correlate structural modifications of this compound with altered bioactivity?
- Methodological Answer :
Q. How can multi-omics data (proteomics, metabolomics) elucidate this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
